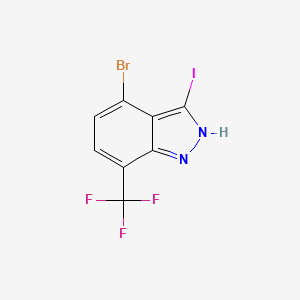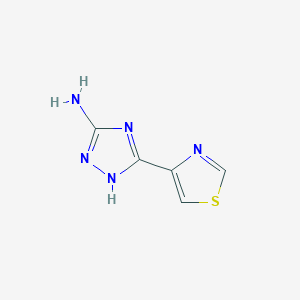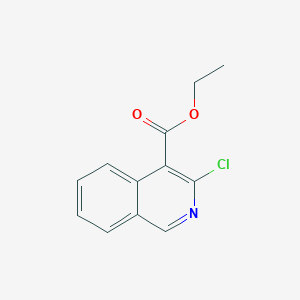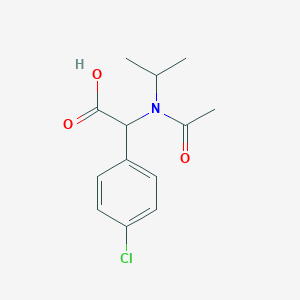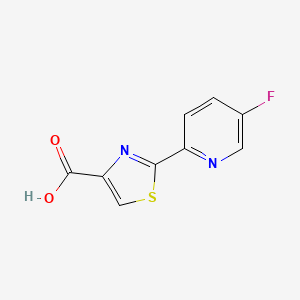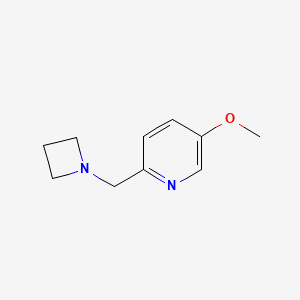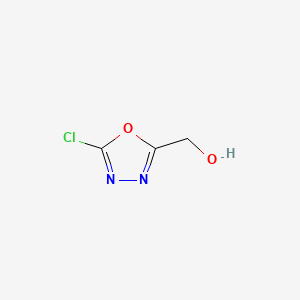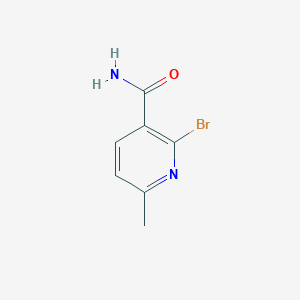![molecular formula C10H17NO3 B13664529 (Hexahydrospiro[[1,3]dioxolane-2,2'-pyrrolizin]-7a'-yl)methanol](/img/structure/B13664529.png)
(Hexahydrospiro[[1,3]dioxolane-2,2'-pyrrolizin]-7a'-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hexahydrospiro[[1,3]dioxolane-2,2’-pyrrolizin]-7a’-yl)methanol: is a complex organic compound characterized by a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Hexahydrospiro[[1,3]dioxolane-2,2’-pyrrolizin]-7a’-yl)methanol typically involves a multi-step process. One common method includes the cyclization of a suitable precursor containing both dioxolane and pyrrolizine moieties. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the correct formation of the spirocyclic structure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process might also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the dioxolane or pyrrolizine rings are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, nucleophiles, often in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (Hexahydrospiro[[1,3]dioxolane-2,2’-pyrrolizin]-7a’-yl)methanol serves as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its spirocyclic structure is of interest for designing molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In the materials science field, (Hexahydrospiro[[1,3]dioxolane-2,2’-pyrrolizin]-7a’-yl)methanol can be used in the synthesis of polymers and other materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the development of advanced materials.
Mécanisme D'action
The mechanism by which (Hexahydrospiro[[1,3]dioxolane-2,2’-pyrrolizin]-7a’-yl)methanol exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,3-Dioxolane: A simpler analog with a similar dioxolane ring but lacking the spirocyclic structure.
Pyrrolizine: The core structure of the compound, which can be modified to produce various derivatives.
Uniqueness: (Hexahydrospiro[[1,3]dioxolane-2,2’-pyrrolizin]-7a’-yl)methanol stands out due to its spirocyclic structure, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C10H17NO3 |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
spiro[1,3-dioxolane-2,6'-2,3,5,7-tetrahydro-1H-pyrrolizine]-8'-ylmethanol |
InChI |
InChI=1S/C10H17NO3/c12-8-9-2-1-3-11(9)7-10(6-9)13-4-5-14-10/h12H,1-8H2 |
Clé InChI |
QWHSOIXOIVQULF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC3(CN2C1)OCCO3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4-[6-(methylcarbamoyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13664450.png)
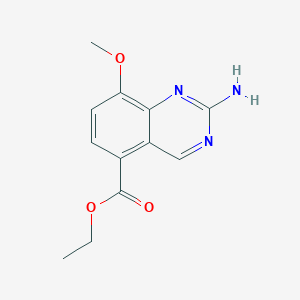
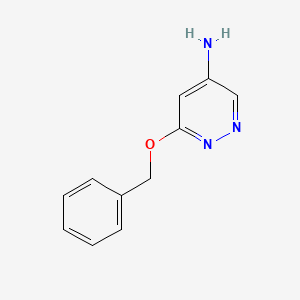
![5-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13664469.png)
